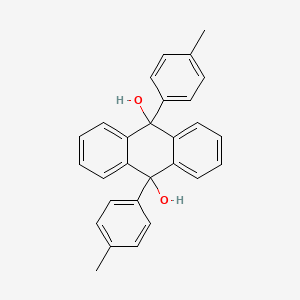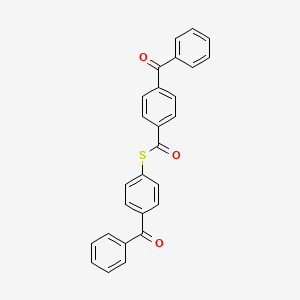
S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters. This compound features a benzoyl group attached to a phenyl ring, which is further connected to another benzoylbenzene moiety through a carbothioate linkage. The presence of multiple aromatic rings and the thioester functional group makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate typically involves the reaction of 4-benzoylphenyl thiol with 4-benzoylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thioester group in S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thioesters with biological molecules. It can also serve as a model compound to investigate the behavior of thioesters in enzymatic reactions.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Researchers are exploring its use in designing inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Benzoylbenzoic acid: Similar structure but lacks the thioester group.
4-Benzoylphenyl thiol: Contains the thiol group instead of the thioester.
4-Benzoylbenzoyl chloride: Precursor in the synthesis of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate.
Uniqueness: this compound is unique due to the presence of both benzoyl and thioester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
112013-25-9 |
|---|---|
Molekularformel |
C27H18O3S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
S-(4-benzoylphenyl) 4-benzoylbenzenecarbothioate |
InChI |
InChI=1S/C27H18O3S/c28-25(19-7-3-1-4-8-19)21-11-13-23(14-12-21)27(30)31-24-17-15-22(16-18-24)26(29)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
PTGTVJNMMQUQKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)SC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



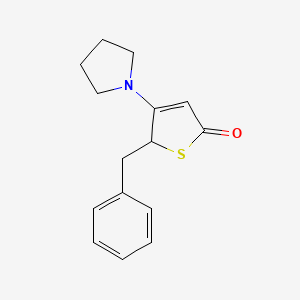

![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)

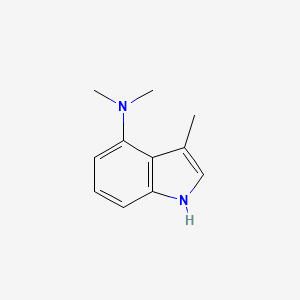

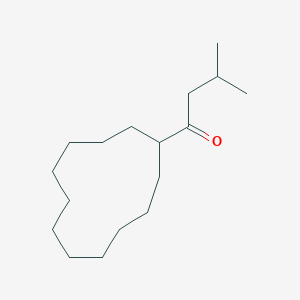
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
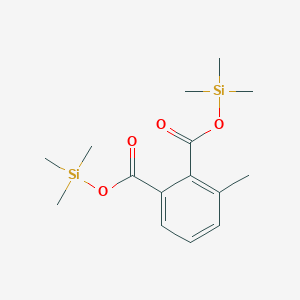
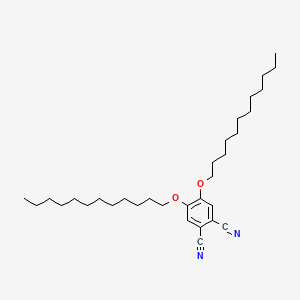
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
